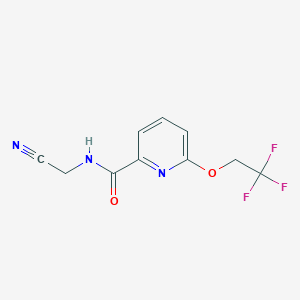![molecular formula C11H11F2N3O B2890521 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine CAS No. 2198749-08-3](/img/structure/B2890521.png)
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential as therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine typically involves the following steps:
Preparation of (3,3-Difluorocyclobutyl)methanol: This intermediate can be synthesized from commercially available starting materials through a series of reactions, including fluorination and cyclization.
Formation of the Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be constructed using various synthetic methodologies, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Coupling of the Two Fragments: The final step involves coupling the (3,3-Difluorocyclobutyl)methanol with the imidazo[1,2-b]pyridazine core under appropriate reaction conditions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
化学反応の分析
Types of Reactions
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of IL-17A, a pro-inflammatory cytokine, by binding to its receptor and preventing downstream signaling events . This inhibition can reduce inflammation and tissue damage associated with autoimmune diseases.
類似化合物との比較
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and properties.
Pyridazine Derivatives: These compounds have a similar pyridazine ring but lack the imidazo moiety, resulting in different chemical and biological properties.
Uniqueness
6-[(3,3-Difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine is unique due to the presence of the difluorocyclobutyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other similar compounds .
特性
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O/c12-11(13)5-8(6-11)7-17-10-2-1-9-14-3-4-16(9)15-10/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKKJDTXBXYIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)
![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2890442.png)
![4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine](/img/structure/B2890443.png)
![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE](/img/structure/B2890444.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)

![(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2890449.png)


![2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)quinoxaline](/img/structure/B2890454.png)



![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)
